molecular formula C14H12ClN3O2S B2431399 N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-74-6

N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2431399
CAS No.: 443329-74-6
M. Wt: 321.78
InChI Key: XDMGZUGQNIIXNU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.78. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-3,6-7H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMGZUGQNIIXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C12H10ClN3O2S
  • Molecular Weight : 295.74 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that thiazole and pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines. For instance, studies have demonstrated that modifications in the thiazole ring can enhance cytotoxicity against cancer cells, particularly in the presence of electron-withdrawing groups like chlorine .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Notable Findings
HeLa15.0Effective against cervical cancer cells
MCF-720.5Inhibition of proliferation in breast cancer cells
A54912.0Significant apoptosis induction

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The presence of the thiazole moiety contributes to its effectiveness against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity, particularly against resistant strains .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Moderate

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been assessed using various in vivo models. Notably, it has shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs like ibuprofen .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of thiazolo-pyrimidine derivatives is significantly influenced by substituents on the aromatic rings and the thiazole moiety. For instance:

  • Chloro Substituents : Enhance anticancer activity.
  • Methyl Groups : Improve solubility and bioavailability.
  • Pyrimidine Core Modifications : Affect receptor binding affinity and selectivity.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the compound against multiple cancer cell lines and reported significant apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against clinical isolates of resistant bacteria, showing effectiveness where traditional antibiotics failed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • The compound can be synthesized via multi-step condensation reactions. A typical approach involves refluxing a thioxo-tetrahydro-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, substituted benzaldehydes, and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1) for 8–10 hours . Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals suitable for structural analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming functional groups and regiochemistry, particularly the amide and thiazolo-pyrimidine moieties . Single-crystal X-ray diffraction is pivotal for resolving 3D conformation: the pyrimidine ring adopts a flattened boat conformation, with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) critical for understanding steric interactions .

Q. How do substituents on the aryl group influence the compound’s physicochemical properties?

  • Substituents like chloro and methyl groups (e.g., 3-chloro-4-methylphenyl) enhance lipophilicity and steric bulk, affecting solubility and binding interactions. X-ray data show that bulky substituents (e.g., trimethoxybenzylidene) induce significant puckering in the pyrimidine ring, which may correlate with bioactivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

  • Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics for key steps like cyclization or amide bond formation. This reduces trial-and-error experimentation, as demonstrated by ICReDD’s integration of computational and experimental workflows . Molecular docking can further elucidate interactions with biological targets, guiding structural modifications .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Discrepancies in NMR peak assignments (e.g., overlapping signals) can be addressed via 2D NMR techniques (COSY, HSQC) . For crystallographic ambiguities, Hirshfeld surface analysis and hydrogen-bonding network mapping (e.g., bifurcated C–H···O bonds) validate packing arrangements and refine molecular geometry .

Q. What mechanistic insights can be gained from kinetic studies of its reactivity?

  • Pseudo-first-order kinetics under varying temperatures and concentrations can reveal rate-determining steps (e.g., nucleophilic substitution at the chloro-substituted phenyl group). Monitoring by HPLC or LC-MS helps identify intermediates (e.g., thiolate adducts) and validate proposed mechanisms .

Q. How does the compound’s solid-state behavior affect its stability or formulation?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while powder X-ray diffraction (PXRD) tracks polymorphic transitions. For example, recrystallization solvents (ethyl acetate vs. ethanol) influence crystal habit and dissolution rates .

Methodological Considerations

  • Synthesis : Optimize reaction time and stoichiometry to minimize byproducts (e.g., uncyclized intermediates) .
  • Characterization : Combine spectroscopic data with computational simulations (e.g., IR frequency calculations) to resolve ambiguities .
  • Data Validation : Cross-reference crystallographic parameters (cell angles, density) with Cambridge Structural Database entries to confirm novelty .

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